2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl-
Description
2(5H)-Furanone derivatives are a prominent class of heterocyclic compounds with diverse biological and industrial applications, including antitumor, antimicrobial, and anti-inflammatory activities . The compound 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl-2(5H)-furanone features a methyl group at the C3 position and a tertiary amine-linked phenyl and dimethylaminoethyl group at C4 (Figure 1).
Structurally, the dimethylaminoethyl-phenylamino moiety introduces steric bulk and electron-donating effects, which may influence reactivity in synthetic pathways (e.g., Eschenmoser-Mannich reactions) and pharmacological behavior .
Properties
CAS No. |
78128-83-3 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-[N-[2-(dimethylamino)ethyl]anilino]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C15H20N2O2/c1-12-14(11-19-15(12)18)17(10-9-16(2)3)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 |
InChI Key |
LIODHYNFRBYEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)N(CCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-dimethylaminoethanol with a suitable furanone precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl and phenylamino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Selected 2(5H)-Furanone Derivatives
Key Observations :
- Electrophilicity vs. Nucleophilicity: Halogenated derivatives (e.g., Furanone C30, BMX-3) exhibit high electrophilicity due to electron-withdrawing halogens, enabling covalent interactions with cellular nucleophiles (e.g., DNA, proteins) . In contrast, the dimethylaminoethyl-phenylamino group in the target compound confers nucleophilic character, favoring hydrogen bonding or ionic interactions in biological systems.
- Solubility and Bioavailability: The tertiary amine in the target compound enhances water solubility compared to nonpolar analogs like 5-methyl-5-(4-methyl-3-penten-1-yl)-2(5H)-furanone, which is tailored for volatile aroma applications .
- Toxicity Profile: Halogenated furanones (e.g., BMX-3) are associated with carcinogenic risks in rodent models, while the absence of halogens in the target compound suggests a safer profile .
Analysis :
- The target compound’s synthesis likely involves multi-step alkylation or Mannich reactions, contrasting with simpler brominations (e.g., ).
- NMR data confirm the electronic influence of the C4 substituent: the C5 signal (δ 89.5–90.3) remains consistent across derivatives, while C3 methyl groups resonate at δ 2.20–2.25 .
Biological Activity
2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- is a compound with significant potential in the field of medicinal chemistry. This compound, also known as 3-Benzyl-4-[N-[2-(dimethylamino)ethyl]-N-phenylamino]-2(5H)-furanone, exhibits various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical formula for this compound is , with a molar mass of approximately 336.43 g/mol. The structure features a furanone ring, which is known for its diverse biological properties.
Antimicrobial Properties
Research indicates that derivatives of furanones exhibit broad-spectrum antimicrobial activity. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, has shown significant antimicrobial effects against various pathogens. DMHF operates in an energy-dependent manner and has been noted for its lack of hemolytic effects on human erythrocytes, suggesting its potential as a safe antimicrobial agent .
Antifungal Activity
In studies involving Candida albicans, DMHF demonstrated potent antifungal activity by inhibiting the dimorphic transition induced by fetal bovine serum (FBS). This transition is crucial for the pathogenicity of C. albicans, indicating that furanone derivatives could be utilized in treating fungal infections .
The mechanism underlying the biological activity of furanones often involves cell cycle arrest in microbial cells. For example, DMHF has been shown to arrest the cell cycle at the S and G2/M phases in yeast cells. Such mechanisms could provide insights into developing new therapeutic strategies against resistant strains of microorganisms .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of DMHF against clinically isolated antibiotic-resistant strains. Results showed that DMHF was effective across a range of microorganisms, highlighting its potential as an anti-infective agent .
- Fungal Inhibition : Another study focused on the antifungal effects of DMHF on C. albicans. The findings revealed that DMHF significantly inhibited the growth and transition of C. albicans under serum-induced conditions .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | |
| Molar Mass | 336.43 g/mol |
| Antimicrobial Activity | Broad-spectrum |
| Antifungal Activity | Effective against C. albicans |
| Mechanism | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
